![molecular formula C22H19FN2O4 B2454274 2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 1005300-95-7](/img/structure/B2454274.png)
2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
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Overview
Description
The compound “2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide” is a complex organic molecule that contains several functional groups including a fluorophenoxy group, a furan-2-carbonyl group, and a 3,4-dihydro-2H-quinolin-7-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. For example, the furan-2-carbonyl group could potentially be introduced via a Paal-Knorr synthesis , which is a method for the preparation of furans from 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorophenoxy group would likely introduce some degree of polarity to the molecule, while the furan-2-carbonyl and 3,4-dihydro-2H-quinolin-7-yl groups could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the furan-2-carbonyl group could potentially undergo reactions typical of carbonyl groups, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenoxy group could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications
Structural Aspects and Properties
Research on similar quinoline derivatives highlights their unique structural aspects and properties, including the ability to form salts and inclusion compounds with various acids. These compounds exhibit specific crystalline structures and can engage in host-guest interactions, leading to enhanced fluorescence properties. This suggests potential applications in the development of novel materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Sensing Mechanisms
Quinoline derivatives have been utilized in developing selective chemosensors for metal ions, which is crucial for environmental monitoring and biological applications. For instance, a quinoline-based chemosensor exhibited remarkable selectivity and sensitivity for Zn2+ in aqueous solutions, highlighting its potential use in detecting and quantifying Zn2+ in living cells and environmental samples (Park et al., 2015).
Antimicrobial Applications
Some quinoline derivatives have shown potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains, without apparent toxicity to mammalian cells. This suggests their potential as candidates for developing new antitubercular agents (Pissinate et al., 2016).
Luminescent Properties
The synthesis and characterization of quinoline-based aryl amide ligands and their lanthanide complexes have demonstrated bright red fluorescence in solid state, indicating applications in designing luminescent materials for various technological uses (Wu et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4/c23-17-6-1-2-7-19(17)29-14-21(26)24-16-10-9-15-5-3-11-25(18(15)13-16)22(27)20-8-4-12-28-20/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHSXDPPGQNSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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